
N,N,2,4,5-pentamethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2,4,5-pentamethylbenzenesulfonamide, also known as PMBSA, is a sulfonamide derivative that has garnered significant interest in the scientific community due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and is commonly used in the synthesis of various compounds. In
科学的研究の応用
N,N,2,4,5-pentamethylbenzenesulfonamide has been extensively used in various scientific research applications due to its unique properties. It has been used as a catalyst in various organic reactions, such as the synthesis of 1,2,4-triazole derivatives and the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. Additionally, N,N,2,4,5-pentamethylbenzenesulfonamide has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrazole derivatives and benzimidazole derivatives.
作用機序
The mechanism of action of N,N,2,4,5-pentamethylbenzenesulfonamide is not well understood. However, it is believed to act as a Lewis acid catalyst, which facilitates the reaction between the reactants. It is also believed to form a complex with the reactants, which lowers the activation energy required for the reaction to occur.
Biochemical and Physiological Effects:
N,N,2,4,5-pentamethylbenzenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory activity in vitro. It has also been reported to exhibit antifungal activity against Candida albicans.
実験室実験の利点と制限
N,N,2,4,5-pentamethylbenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively inexpensive. Additionally, it has been shown to be an effective catalyst in various organic reactions. However, N,N,2,4,5-pentamethylbenzenesulfonamide has some limitations. It is not very soluble in water, which limits its use in aqueous reactions. Additionally, its mechanism of action is not well understood, which makes it difficult to predict its effectiveness in certain reactions.
将来の方向性
There are several future directions for the use of N,N,2,4,5-pentamethylbenzenesulfonamide in scientific research. One potential area of research is the development of new methods for the synthesis of N,N,2,4,5-pentamethylbenzenesulfonamide and its derivatives. Additionally, N,N,2,4,5-pentamethylbenzenesulfonamide could be used as a catalyst in the synthesis of new compounds with potential biological activity. Finally, further studies could be conducted to investigate the biochemical and physiological effects of N,N,2,4,5-pentamethylbenzenesulfonamide in vitro and in vivo.
Conclusion:
In conclusion, N,N,2,4,5-pentamethylbenzenesulfonamide is a sulfonamide derivative that has garnered significant interest in the scientific community due to its unique properties. It is easy to synthesize and purify, and it has been shown to be an effective catalyst in various organic reactions. While its mechanism of action is not well understood, it has been reported to exhibit anti-inflammatory and antifungal activity in vitro. There are several future directions for the use of N,N,2,4,5-pentamethylbenzenesulfonamide in scientific research, including the development of new methods for its synthesis and its use as a catalyst in the synthesis of new compounds with potential biological activity.
合成法
The synthesis of N,N,2,4,5-pentamethylbenzenesulfonamide involves the reaction of p-toluenesulfonyl chloride with 2,4,5-trimethyl aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain N,N,2,4,5-pentamethylbenzenesulfonamide in its pure form. This method has been widely used in the synthesis of other sulfonamide derivatives and is considered to be a reliable and efficient method.
特性
IUPAC Name |
N,N,2,4,5-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-8-6-10(3)11(7-9(8)2)15(13,14)12(4)5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWQMHDTTMIIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2,4,5-pentamethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)
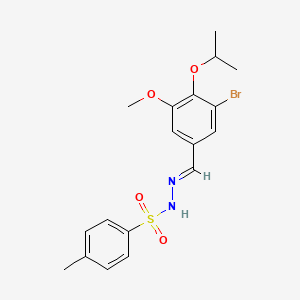


![2-[(4-chlorophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5699403.png)
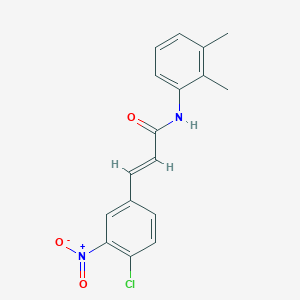
![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)
![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)

![N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)
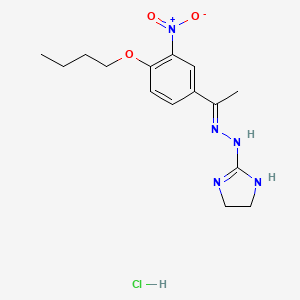
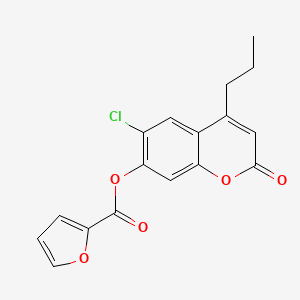
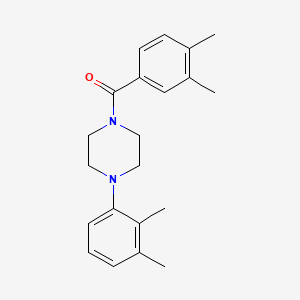
![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)